N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
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Overview
Description
N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide is a complex organic compound that features a benzodioxin ring system, a fluorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: Its properties can be studied for applications in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and can be used for comparison in terms of reactivity and applications.
Disilane-bridged architectures: These compounds feature unique electronic properties and can be compared in terms of their applications in materials science.
Uniqueness
N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide is unique due to its combination of a benzodioxin ring, a fluorophenyl group, and a methoxybenzamide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C23H18FNO5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[7-(4-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18FNO5/c1-28-17-8-4-15(5-9-17)23(27)25-19-13-21-20(29-10-11-30-21)12-18(19)22(26)14-2-6-16(24)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,25,27) |
InChI Key |
PEIHTRSNKQMESL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=C(C=C4)F)OCCO3 |
Origin of Product |
United States |
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